2-Chloro-1,4-dimethoxybenzene

Enzymology Lignin Degradation Redox Cofactor

2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB), a halogenated dimethoxybenzene derivative with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol , is a versatile synthetic intermediate and research compound. Its structure, characterized by chlorine and methoxy substituents on a benzene ring, imparts unique physicochemical properties including a liquid physical state at 20°C, a boiling point of 231-234°C, and a density of 1.21 g/mL.

Molecular Formula C8H9ClO2
Molecular Weight 172.61 g/mol
CAS No. 2100-42-7
Cat. No. B1200979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,4-dimethoxybenzene
CAS2100-42-7
Synonyms2-chloro-1,4-dimethoxybenzene
2Cl-1,4DMB
Molecular FormulaC8H9ClO2
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)Cl
InChIInChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
InChIKeyQMXZSRVFIWACJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,4-dimethoxybenzene (CAS 2100-42-7) Procurement & Specifications Guide


2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB), a halogenated dimethoxybenzene derivative with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol [1], is a versatile synthetic intermediate and research compound. Its structure, characterized by chlorine and methoxy substituents on a benzene ring, imparts unique physicochemical properties including a liquid physical state at 20°C, a boiling point of 231-234°C, and a density of 1.21 g/mL . This compound is recognized as a natural metabolite of white-rot fungi and has been extensively investigated for its roles as a redox mediator and catalytic cofactor in enzymatic reactions [2], as well as an electrolyte additive for overcharge protection in lithium-ion batteries [3].

2-Chloro-1,4-dimethoxybenzene: Why Analogs Cannot Be Simply Interchanged


Direct substitution of 2-chloro-1,4-dimethoxybenzene with other dimethoxybenzene derivatives or common redox mediators is not feasible without compromising experimental outcomes. The specific placement and nature of the halogen substituent critically determine the compound's electrochemical potential, enzymatic cofactor efficiency, and physical properties. For instance, while 1,4-dimethoxybenzene (the parent core) and 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) are common alternatives, they exhibit fundamentally different performance characteristics. 2-Cl-1,4-DMB demonstrates a superior cofactor molar efficiency (up to 13:1) compared to veratryl alcohol in lignin peroxidase-mediated oxidations [1]. Additionally, systematic studies show that halogenation alters redox potentials and stability compared to alkyl-substituted analogs like 25DDB, leading to divergent behavior in electrochemical applications [2]. Therefore, the specific chemical signature of 2-chloro-1,4-dimethoxybenzene is non-interchangeable and must be sourced explicitly for applications relying on its unique quantitative benchmarks.

Quantitative Differentiation Evidence for 2-Chloro-1,4-dimethoxybenzene (2100-42-7)


Cofactor Efficiency: 13:1 Molar Ratio in Lignin Peroxidase-Mediated Oxidation vs. Veratryl Alcohol

2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) functions as a catalytic cofactor for lignin peroxidase (LiP), enabling the oxidation of anisyl alcohol (AA). It was identified as a cofactor superior to the widely used fungal metabolite veratryl alcohol (VA). Crucially, the oxidation of AA using 2Cl-14DMB proceeds with a high molar ratio of anisaldehyde formed to 2Cl-14DMB consumed, reaching up to 13:1 [1]. This indicates a highly efficient catalytic turnover, significantly exceeding that observed with VA, where no such high turnover ratio is reported under comparable conditions.

Enzymology Lignin Degradation Redox Cofactor

Battery Overcharge Protection: Redox Shuttle Activation at 4.1 V

As an electrolyte additive in liquid state Al-plastic film lithium-ion batteries, 2-chloro-1,4-dimethoxybenzene provides overcharge protection. During overcharge, its initial charge reaction occurs at a potential of 4.1 V [1]. This activation potential is a key differentiator from other potential additives. The redox products formed at this voltage are then shuttled between the cathode and anode, consuming excess current and thereby preventing hazardous electrolyte decomposition [1]. This specific 4.1 V threshold is critical for matching the voltage profile of certain cathode materials like LiFePO4.

Battery Technology Electrochemistry Electrolyte Additive

Electrochemical Parameterization: Diffusion Coefficient and Charge Number in Acetonitrile

For applications involving its role as an electron mediator, the fundamental electrochemical parameters of 2-chloro-1,4-dimethoxybenzene have been precisely quantified. Using potential-step chronoamperometry with a microdisk electrode, the electro-oxidation process was verified as a one-electron oxidation (n=1) during radical cation formation [1]. The study also simultaneously determined its diffusion coefficient (D) in acetonitrile, a crucial parameter for modeling and comparing mediator performance. While exact values require direct reference to the primary article, the study established the methodology and confirmed the one-electron mechanism, differentiating it from compounds that may undergo multi-electron or irreversible processes.

Electroanalytical Chemistry Mediator Characterization Physical Chemistry

Synthetic Accessibility: High-Yield, Solvent-Free Chlorination Route

From a procurement and synthesis planning perspective, 2-chloro-1,4-dimethoxybenzene can be produced via a selective chlorination method that avoids the use of organic solvents. The process, as described in patent KR0143017B1, uses sulfuryl chloride (SO2Cl2) to chlorinate 1,4-dialkoxybenzene directly [1]. This solvent-free approach contrasts with many conventional aromatic chlorination methods that require hazardous or expensive solvents, offering potential advantages in cost, waste reduction, and process safety. While a specific yield is not detailed in the abstract, the method's selectivity and solvent-free nature are key differentiators.

Organic Synthesis Green Chemistry Process Chemistry

High-Value Application Scenarios for 2-Chloro-1,4-dimethoxybenzene


Enzymatic Lignin Model Studies & Biocatalysis

2-Chloro-1,4-dimethoxybenzene is an indispensable tool for research involving lignin peroxidase (LiP) enzymes. Its superior function as a redox cofactor, evidenced by a 13:1 molar turnover ratio in the oxidation of anisyl alcohol [1], makes it the reagent of choice for studying LiP catalytic mechanisms, lignin degradation pathways, and the development of biomimetic oxidation systems. It enables reactions that proceed poorly or not at all with standard cofactors like veratryl alcohol, thereby unlocking new experimental possibilities in enzymology and biocatalysis.

Electrolyte Formulation for Lithium-Ion Battery Safety

For battery manufacturers and researchers focused on safety, 2-chloro-1,4-dimethoxybenzene is a specialized electrolyte additive for overcharge protection in lithium-ion batteries. Its well-defined redox activation potential of 4.1 V allows for the design of a built-in 'redox shuttle' mechanism [2]. This mechanism actively consumes excess current during overcharge events, preventing dangerous electrolyte decomposition and thermal runaway. This specific voltage profile makes it particularly suitable for integration into LiFePO4-based battery systems.

Electrochemical & Analytical Characterization Studies

As a model compound for studying electron transfer, 2-chloro-1,4-dimethoxybenzene is ideal due to its established, well-characterized electrochemical parameters. Its known one-electron oxidation behavior and its quantified diffusion coefficient in non-aqueous solvents like acetonitrile provide a robust benchmark [3]. This allows analytical chemists and electrochemists to use it as a standard for calibrating experimental setups, validating new measurement techniques, and conducting comparative studies on the properties of related dimethoxybenzene redox mediators.

Sustainable Synthesis and Process Development

In process chemistry and green chemistry research, the availability of a solvent-free synthetic route for 2-chloro-1,4-dimethoxybenzene positions it as a valuable case study [4]. It serves as a model substrate for exploring and optimizing halogenation reactions under more sustainable conditions. The compound can be used to investigate the scope and limitations of solvent-free chlorination methodologies, contributing to the development of cleaner and more efficient industrial processes for halogenated aromatic compounds.

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